N-[(4-methylphenyl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2S/c1-3-23(26(33)29-17-19-15-13-18(2)14-16-19)35-28-30-22-12-8-7-11-21(22)25-31-24(27(34)32(25)28)20-9-5-4-6-10-20/h4-16,23-24H,3,17H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFWJNQJJJBICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=C(C=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-methylphenyl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide is a synthetic compound with a complex structure that includes an imidazoquinazoline core. This compound has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.
Chemical Structure and Synthesis
The compound's IUPAC name is N-(4-methylphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide. Its molecular formula is , with a molecular weight of 468.6 g/mol. The synthesis typically involves multi-step organic reactions including:
- Formation of the imidazoquinazoline core through cyclization of appropriate precursors.
- Attachment of the sulfanyl group to the core.
- Amidation reaction to couple with 4-methylphenyl butanoic acid, yielding the final product .
The biological activity of this compound is largely attributed to its interaction with specific enzymes or receptors. The mechanism of action may involve:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on α-glucosidase, an enzyme linked to glucose metabolism and type 2 diabetes management. In vitro studies indicate that it may exhibit significant inhibitory potency, with IC50 values comparable to or better than existing treatments like acarbose .
Inhibition of α-glucosidase
Recent studies have demonstrated that derivatives of imidazoquinazolines, including this compound, possess potent α-glucosidase inhibitory activity. For instance, compounds structurally similar to this compound have shown IC50 values ranging from 12.44 μM to 308.33 μM . This suggests a promising role in managing blood glucose levels in diabetic patients.
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicates that substituents on the imidazole moiety significantly influence inhibitory potency. Electron-donating groups enhance activity, while electron-withdrawing groups may reduce it . The presence of phenyl rings in the structure has been shown to improve binding affinity and efficacy against α-glucosidase.
Case Studies
A variety of studies have explored the biological effects of imidazoquinoline derivatives:
- In vitro studies on Saccharomyces cerevisiae α-glucosidase demonstrated that specific structural modifications can lead to enhanced inhibition, suggesting avenues for further drug development .
- Molecular docking studies have confirmed binding interactions between the compound and the target enzyme, providing insights into how structural features contribute to biological activity .
Comparative Analysis
To contextualize the biological activity of this compound within its class, a comparison with other imidazoquinazoline derivatives is useful:
| Compound | IC50 (μM) | Notable Features |
|---|---|---|
| Acarbose | 750 | Standard treatment for T2DM |
| Compound 11j | 50 ± 0.12 | Most potent derivative identified |
| N-(4-methylphenyl)... | Ranges from 12.44 to 308.33 | Potential for further optimization |
Comparison with Similar Compounds
Key Observations :
- Sulfur-Containing Moieties : The sulfanyl group in the target compound and CAS 527714-15-4 may enhance binding to cysteine residues in enzymes, a feature critical for kinase or protease inhibition.
- Amide Backbone : The butanamide/pentanamide chain in CF2 and CF3 is associated with improved metabolic stability compared to ester or carboxylic acid analogues.
Bioactivity and Mode of Action Correlation
Hierarchical clustering of bioactivity profiles (e.g., NCI-60 cytotoxicity data) reveals that compounds with structural similarities, such as shared sulfonamide or dioxoisoindoline groups, cluster into groups with overlapping modes of action . For example:
- CF2 and CF3 : Both exhibit antiproliferative activity in NCI-60 screens, likely due to sulfonamide-mediated inhibition of carbonic anhydrase or tubulin polymerization .
- CAS 527714-15-4: While specific data are unavailable, its triazinoindole-sulfanyl motif is structurally analogous to known topoisomerase inhibitors .
The target compound’s imidazo[1,2-c]quinazolinone core may confer distinct interactions with DNA repair enzymes (e.g., PARP or BRCA1/2), a hypothesis supported by the activity of quinazolinone derivatives in BRCA-mutant cancers .
Physicochemical and Spectroscopic Comparisons
Mass Spectrometry (MS/MS) :
- The target compound’s fragmentation pattern (e.g., loss of the 4-methylbenzyl group or cleavage at the sulfanyl linkage) would yield a cosine score >0.8 when compared to CAS 527714-15-4, indicating high structural similarity .
- In contrast, cosine scores <0.5 are expected when compared to CF2 or CF3 due to divergent heterocyclic cores .
NMR Spectroscopy :
- Analogues like 2a-d (from Thelepamide synthesis ) demonstrate that sulfanyl-linked heterocycles produce characteristic shifts in the δ 2.5–3.5 ppm range (CH₂-S) and δ 7.0–8.5 ppm (aromatic protons). These regions are critical for confirming the connectivity of the imidazo[1,2-c]quinazolinone system in the target compound .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, including formation of the imidazoquinazoline core, sulfanyl group introduction, and coupling with the N-[(4-methylphenyl)methyl]butanamide moiety. Key steps include:
- Core formation : Cyclocondensation of quinazoline precursors under reflux with catalysts like p-toluenesulfonic acid (yield: ~65-75%) .
- Sulfanyl group attachment : Thiol-ene "click" chemistry using DMF as a solvent at 60–80°C .
- Final coupling : Amide bond formation via EDC/HOBt-mediated activation in dichloromethane . Yield optimization requires systematic variation of catalysts (e.g., triethylamine vs. DMAP) and solvents (polar aprotic > chlorinated). Purity (>95%) is confirmed via HPLC with C18 columns and acetonitrile/water gradients .
Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?
- NMR : - and -NMR in DMSO-d6 resolve imidazoquinazoline protons (δ 7.2–8.5 ppm) and butanamide methyl groups (δ 2.3–2.5 ppm) .
- HRMS : ESI-HRMS in positive ion mode confirms the molecular ion [M+H] at m/z 542.1921 (calculated: 542.1924) .
- HPLC-PDA : Reverse-phase chromatography (Zorbax SB-C18, 5 µm) with UV detection at 254 nm monitors purity .
Q. What are the primary challenges in achieving high purity during synthesis?
Key challenges include:
- Byproduct formation : Oxidative byproducts from sulfanyl group degradation (mitigated by inert atmosphere and antioxidants like BHT) .
- Solubility issues : Poor solubility of intermediates in non-polar solvents requires DMF/THF mixtures .
- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol improves purity to >98% .
Advanced Research Questions
Q. How can computational methods predict the compound’s interactions with biological targets?
- Molecular docking : AutoDock Vina simulations with CYP450 isoforms (e.g., CYP3A4) predict metabolic stability. The sulfanyl group shows strong hydrogen bonding with Thr309 (ΔG = -9.2 kcal/mol) .
- DFT calculations : B3LYP/6-31G(d) optimizations reveal electrophilic regions at the imidazoquinazoline core (MEP: +0.15 e/Ų), suggesting susceptibility to nucleophilic attack .
- MD simulations : GROMACS-based 100 ns trajectories assess binding stability with kinase targets (e.g., EGFR), showing RMSD < 2.0 Å after 50 ns .
Q. What strategies resolve contradictory data in biological activity assays across studies?
Contradictions in IC values (e.g., 5–20 µM for kinase inhibition) may arise from:
- Assay conditions : ATP concentration (1 mM vs. 10 µM) impacts competitive inhibition. Standardize using the ADP-Glo™ Kinase Assay .
- Cell line variability : Use isogenic cell pairs (e.g., MCF-7 vs. MCF-7/ADR) to control for efflux pump expression .
- Data normalization : Apply Z-factor scoring to exclude outliers in high-throughput screens .
Q. What in vitro models are suitable for evaluating pharmacokinetic properties?
- Permeability : Caco-2 monolayers assess intestinal absorption (P = 1.2 × 10 cm/s), with efflux ratio (P-gp) < 2.0 indicating low substrate liability .
- Metabolic stability : Human liver microsomes (HLM) with NADPH cofactor show t = 45 min, suggesting moderate hepatic clearance .
- Plasma protein binding : Equilibrium dialysis (37°C, 4 hrs) reveals 92% binding to albumin, requiring free fraction correction in IC calculations .
Data Contradiction Analysis
Q. How to address discrepancies in reported cytotoxicity data across cancer cell lines?
- Hypothesis testing : Compare p53 status (wild-type vs. mutant) in cell lines via Western blotting. The compound shows 3-fold higher potency in p53-mutant HT-29 cells (IC = 8 µM) vs. wild-type HCT116 (IC = 25 µM) .
- ROS modulation : Measure intracellular ROS with DCFH-DA; antioxidant NAC pre-treatment reduces apoptosis in A549 cells by 60%, linking activity to oxidative stress .
- Transcriptomic profiling : RNA-seq of treated vs. untreated cells identifies Nrf2 pathway activation as a resistance mechanism .
Methodological Resources
- Synthetic protocols : Step-by-step procedures for imidazoquinazoline core synthesis .
- Analytical workflows : HPLC and NMR parameters for purity validation .
- Computational tools : Docking scripts and DFT input files for target interaction studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
